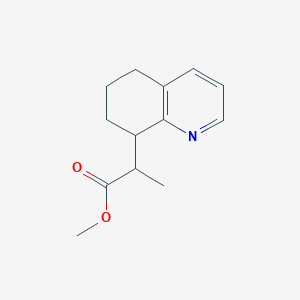
Methyl 2-(5,6,7,8-tetrahydroquinolin-8-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5,6,7,8-tetrahydroquinolin-8-yl)propanoate is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of Methyl 2-(5,6,7,8-tetrahydroquinolin-8-yl)propanoate typically involves the reaction of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine with an aldehyde in the presence of ethanol at 0°C . The reaction is stirred for 8 hours at 0°C, followed by the addition of water . This method allows for the preparation of a small library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives .
Chemical Reactions Analysis
Methyl 2-(5,6,7,8-tetrahydroquinolin-8-yl)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 2-(5,6,7,8-tetrahydroquinolin-8-yl)propanoate has several scientific research applications. It is used in medicinal chemistry for the development of novel compounds with antiproliferative activity . These compounds have shown significant activity against various cancer cell lines, including human T-lymphocyte cells, human cervix carcinoma cells, and colorectal adenocarcinoma cells . Additionally, this compound is used in the synthesis of pharmaceutical, industrial, and agricultural compounds .
Mechanism of Action
The mechanism of action of Methyl 2-(5,6,7,8-tetrahydroquinolin-8-yl)propanoate involves its interaction with specific molecular targets and pathways . The compound has been shown to induce mitochondrial membrane depolarization and cellular reactive oxygen species (ROS) production in cancer cells . This leads to cell cycle arrest and apoptosis, contributing to its antiproliferative effects .
Comparison with Similar Compounds
Methyl 2-(5,6,7,8-tetrahydroquinolin-8-yl)propanoate can be compared with other similar compounds, such as 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine . While both compounds share a similar core structure, this compound has unique properties that make it particularly useful in medicinal chemistry . Other similar compounds include substituted tetrahydroquinolines, which also exhibit significant biological activities .
Biological Activity
Methyl 2-(5,6,7,8-tetrahydroquinolin-8-yl)propanoate is a compound that has garnered attention for its significant biological activity, particularly in cancer research. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H17NO2
- Molecular Weight : 219.28 g/mol
- Structural Features : The compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities. The methyl ester group enhances its solubility and reactivity, making it a valuable candidate in medicinal chemistry.
Biological Activity
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. Notable findings include:
- Cell Lines Tested :
The biological activity of this compound is attributed to several mechanisms:
- Induction of Oxidative Stress : It has been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and cell death .
- Cell Cycle Dynamics : The compound affects the cell cycle progression in cancer cells, contributing to its antiproliferative effects.
- Target Interaction : this compound interacts with specific molecular targets involved in signaling pathways related to cell growth and survival.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5,6,7,8-Tetrahydroquinoline | Fully saturated derivative | Lacks ester functionality; primarily studied for neuroactivity. |
| Quinolin-8-one | Oxidized derivative | Contains a carbonyl group; known for antibacterial properties. |
| 2-Methyl-5,6,7,8-tetrahydroquinoline | Amine derivative | Lacks ester; often used as a building block in synthesis. |
This compound is distinct due to its combination of a tetrahydroquinoline structure with an ester group. This combination enhances its chemical reactivity and biological activity compared to other compounds in the same class.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various experimental settings:
- Antiproliferative Activity : In vitro studies demonstrated that this compound significantly inhibited the proliferation of HeLa and A2780 cells with IC50 values indicating strong cytotoxicity .
- Mechanistic Insights : Further investigations revealed that the compound's ability to induce oxidative stress was critical for its anticancer effects. This mechanism was particularly effective against cancer cells that exhibit resistance to conventional therapies .
- Potential Therapeutic Applications : Given its unique properties and mechanisms of action, this compound holds promise for development as a therapeutic agent in oncology. Its ability to selectively target cancer cells while sparing normal cells could be beneficial in reducing side effects associated with traditional chemotherapeutic agents .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 2-(5,6,7,8-tetrahydroquinolin-8-yl)propanoate |
InChI |
InChI=1S/C13H17NO2/c1-9(13(15)16-2)11-7-3-5-10-6-4-8-14-12(10)11/h4,6,8-9,11H,3,5,7H2,1-2H3 |
InChI Key |
NZCZYRWHIBNDIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC2=C1N=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















